molecular formula C15H19BrN2O2 B1431275 (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide CAS No. 1609406-48-5

(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide

Cat. No.: B1431275
CAS No.: 1609406-48-5
M. Wt: 339.23 g/mol
InChI Key: RAASVGNMRSDDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C15H18N2O2·HBr It is known for its unique structure, which combines a dimethoxybenzyl group with a pyridinylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as pyridinylmethylamine, under reductive amination conditions. This reaction is often catalyzed by a reducing agent like sodium cyanoborohydride.

    Hydrobromide Salt Formation: The resulting benzylamine intermediate is then treated with hydrobromic acid to form the hydrobromide salt of (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzyl group or the pyridinylmethylamine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological systems, including its potential as a ligand for receptor binding studies.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxybenzyl group and the pyridinylmethylamine moiety can interact with active sites or binding pockets, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide: Similar structure but with a different substitution pattern on the benzyl ring.

    (2,3-Dimethoxybenzyl)(4-pyridinylmethyl)amine hydrobromide: Similar structure but with a different position of the pyridinylmethylamine moiety.

Uniqueness

(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.BrH/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12;/h3-9,17H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASVGNMRSDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Reactant of Route 3
Reactant of Route 3
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Reactant of Route 4
Reactant of Route 4
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Reactant of Route 5
Reactant of Route 5
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide
Reactant of Route 6
Reactant of Route 6
(2,3-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.